molecular formula C20H23N5O2 B5653475 2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide

2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide

Cat. No. B5653475
M. Wt: 365.4 g/mol
InChI Key: ZALFACDMICHYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of compounds related to "2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide" involves various methods. One approach includes the Steglich esterification reaction and nucleophilic substitution to create acetic acid derivatives (Ramírez et al., 2020). Another method involves the condensation of aryl aldehydes with acetic acid in the presence of sodium acetate and zinc oxide as catalysts (Rao et al., 2020).

Molecular Structure Analysis

  • Molecular modeling and spectroscopy studies, such as FT-IR, FT-Raman, and NMR, are commonly used for analyzing the structure of these compounds. These studies confirm the molecular structure and provide insights into the electronic and vibrational properties (El-Azab et al., 2016).

Chemical Reactions and Properties

  • The chemical behavior of these compounds under different reaction conditions is crucial for optimizing synthesis. For example, the reaction conditions for nucleophilic substitution are optimized to create the desired acetic acid derivatives (Ramírez et al., 2020).

Physical Properties Analysis

  • The physical properties, including solubility, melting point, and crystalline structure, are typically characterized using various analytical techniques like X-ray crystallography and differential scanning calorimetry. However, specific data on the physical properties of "2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide" are not detailed in the available literature.

Chemical Properties Analysis

  • The chemical properties, such as reactivity, stability, and functional group analysis, are investigated using spectroscopic methods and chemical reactivity tests. The reactivity of functional groups in these compounds is of particular interest in synthesizing derivatives with potential biological activities (Mehta et al., 2019).

properties

IUPAC Name

2-[1-cyclohexyl-5-[(4-oxoquinolin-1-yl)methyl]-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c21-18(27)12-19-22-20(25(23-19)14-6-2-1-3-7-14)13-24-11-10-17(26)15-8-4-5-9-16(15)24/h4-5,8-11,14H,1-3,6-7,12-13H2,(H2,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALFACDMICHYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NC(=N2)CC(=O)N)CN3C=CC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.